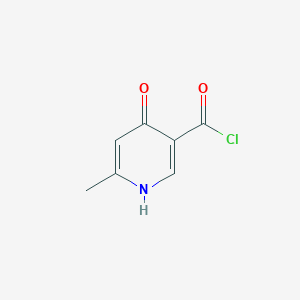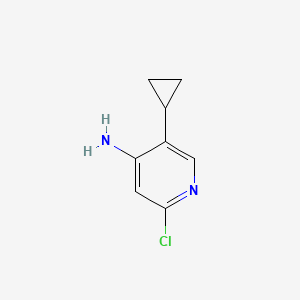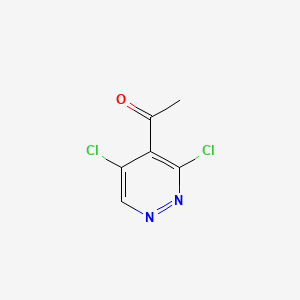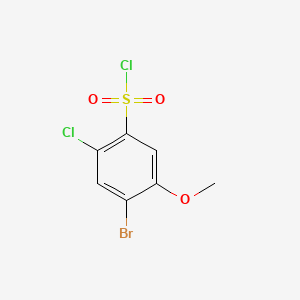![molecular formula C15H8Br2Cl2N2O3S B13939030 3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 530140-90-0](/img/structure/B13939030.png)
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure, featuring multiple halogen atoms and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Bromination: Introduction of bromine atoms to the aromatic ring.
Chlorination: Addition of chlorine atoms to the aromatic ring.
Carbamothioylation: Introduction of the carbamothioyl group.
Amidation: Formation of the amide bond between the benzoic acid and the carbamothioyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromobenzoic acid: Similar in structure but lacks the carbamothioyl and dichlorobenzoyl groups.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the carbamothioyl group.
3,5-Dibromo-4-hydroxybenzoic acid: Similar but with a hydroxyl group at a different position.
Uniqueness
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and carbamothioyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
530140-90-0 |
|---|---|
Formule moléculaire |
C15H8Br2Cl2N2O3S |
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2Cl2N2O3S/c16-7-4-8(14(23)24)12(9(17)5-7)20-15(25)21-13(22)6-1-2-10(18)11(19)3-6/h1-5H,(H,23,24)(H2,20,21,22,25) |
Clé InChI |
CDGAUOIFOZPQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


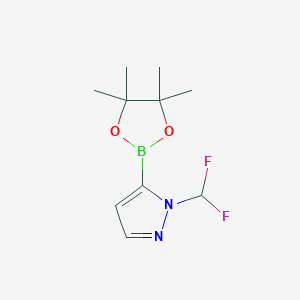
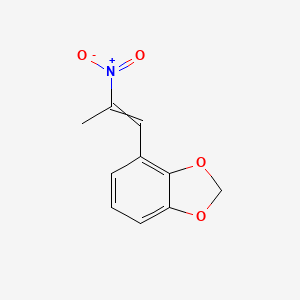
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
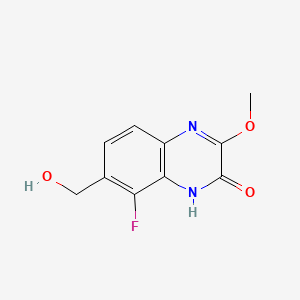

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
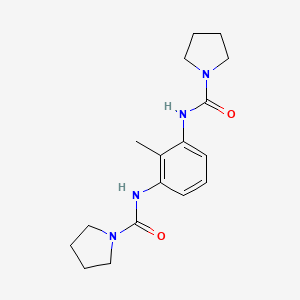
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
